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Abstract
Amiselimod (MT-1303) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1)

modulator under investigation for the treatment of various autoimmune diseases. As a second-

generation S1P receptor modulator, it offers a more favorable cardiac safety profile compared

to first-generation molecules like fingolimod.[1][2][3] Amiselimod is a prodrug that is converted

in vivo to its active phosphate metabolite, amiselimod-P, which acts as a functional antagonist

of the S1P1 receptor.[4][5] This functional antagonism leads to the internalization of S1P1

receptors on lymphocytes, thereby preventing their egress from secondary lymphoid organs

and reducing the infiltration of pathogenic lymphocytes into sites of inflammation.[3][6] This

guide provides an in-depth technical overview of Amiselimod, summarizing key quantitative

data, detailing experimental protocols from pivotal preclinical and clinical studies, and

visualizing its mechanism of action and experimental workflows.

Mechanism of Action
Amiselimod is an orally administered prodrug that is phosphorylated by sphingosine kinases

to its active form, amiselimod phosphate (amiselimod-P).[4][5] Amiselimod-P is a high-

affinity agonist for the S1P1 receptor.[4] Upon binding, it induces the internalization and

degradation of the S1P1 receptor on lymphocytes.[3][6] This process renders the lymphocytes

unresponsive to the endogenous S1P gradient, which is crucial for their egress from lymph

nodes.[3][6] By sequestering lymphocytes in the secondary lymphoid organs, Amiselimod
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reduces the number of circulating T and B cells, including autoreactive lymphocytes, thus

mitigating inflammation in target tissues.[6] This targeted immunomodulation has shown

therapeutic potential in various autoimmune conditions, including multiple sclerosis, ulcerative

colitis, and systemic lupus erythematosus.[6][7][8]

S1P1 Receptor Signaling Pathway
The binding of Amiselimod-P to the S1P1 receptor, a G protein-coupled receptor (GPCR),

primarily activates the Gαi subunit. This initiates a downstream signaling cascade that

ultimately regulates cell migration.
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Figure 1: Amiselimod-P and the S1P1 Receptor Signaling Pathway.
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Quantitative Data Summary
The following tables summarize key quantitative data for Amiselimod and its active metabolite,

amiselimod-P, from various preclinical and clinical studies.

Table 1: In Vitro Receptor Selectivity and Potency of
Amiselimod-P

Receptor Subtype Agonist Activity (EC50) Reference

Human S1P1 75 pM [4]

Human S1P2 No distinct agonist activity [5]

Human S1P3 No distinct agonist activity [5]

Human S1P4 Minimal agonist activity [5]

Human S1P5 High selectivity [5]

Table 2: In Vitro Functional Activity of Amiselimod-P
Assay Parameter Value Reference

GIRK Channel

Activation (Human

Atrial Myocytes)

EC50 41.6 nM [4]

Table 3: Pharmacokinetic Parameters of Amiselimod and
Amiselimod-P in Healthy Subjects (Phase 1)

Analyte Dose
Tmax (median,
hours)

t1/2 (mean,
hours)

Reference

Amiselimod Multiple doses 11 - 12 386 - 423 [5][9]

Amiselimod-P Multiple doses 10 376 - 404 [5][9]

Table 4: Efficacy of Amiselimod in a Phase 2 Trial in
Relapsing-Remitting Multiple Sclerosis (MOMENTUM
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study, 24 weeks)

Dose

Reduction in
Gadolinium-
Enhancing Lesions
vs. Placebo

Annualized
Relapse Rate
Reduction vs.
Placebo

Reference

0.2 mg Significant Not significant [10]

0.4 mg Significant Significant [10][11]

Table 5: Efficacy of Amiselimod in a Phase 2 Trial in Mild
to Moderate Ulcerative Colitis (12 weeks)

Outcome
Amiselimod
Group

Placebo Group p-value Reference

Improvement in

Modified Mayo

Score

-2.3 points -1.6 points <0.01 [7]

Endoscopic

Improvement
>42% 23% <0.01 [7]

Clinical

Remission
>31% 18% 0.03 [7]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in Amiselimod
research.

Preclinical Models
This model is used to evaluate the efficacy of Amiselimod in preventing chronic intestinal

inflammation.[2][3]

Animals: Severe combined immunodeficient (SCID) or Rag1-/- mice are used as recipients.

Donor mice are typically BALB/c mice.
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Induction of Colitis:

Isolate splenocytes from donor mice.

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and

CD45RB.

Sort the cells into CD4+CD45RBhigh (naive T cells) and CD4+CD45RBlow (regulatory T

cells) populations using fluorescence-activated cell sorting (FACS).

Inject approximately 4 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into each

recipient mouse.[12]

Treatment: Administer Amiselimod (e.g., 0.1 and 0.3 mg/kg) or vehicle orally on a daily

basis, starting one week after cell transfer.[2]

Outcome Measures:

Monitor body weight and stool consistency regularly.

After a set period (e.g., 4-8 weeks), euthanize the mice and collect colonic tissue for

histological analysis to assess inflammation severity.

Isolate lamina propria lymphocytes to analyze T cell populations (e.g., Th1, Th17) by flow

cytometry.[11]

EAE is a widely used animal model for multiple sclerosis.

Animals: C57BL/6 mice are commonly used.

Induction of EAE:

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g.,

MOG35-55) in Complete Freund's Adjuvant (CFA). A typical concentration is 200 µg of

MOG peptide per mouse.[13]
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Inject the emulsion subcutaneously at the base of the tail and on the flanks.

Administer pertussis toxin (e.g., 200-500 ng per mouse) intraperitoneally on the day of

immunization and again two days later to increase the permeability of the blood-brain

barrier.[14]

Treatment: Begin oral administration of Amiselimod or vehicle at the desired dose and

schedule.

Outcome Measures:

Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 =

no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

Perform histological analysis of the spinal cord to assess inflammation and demyelination.

This is a spontaneous model of systemic lupus erythematosus.[5]

Animals: Female MRL/lpr mice.

Treatment: Begin daily oral administration of Amiselimod (e.g., 0.1, 0.3, and 1 mg/kg) or

vehicle at 8 weeks of age for a prophylactic study, or after disease onset for a therapeutic

study.[4][15]

Outcome Measures:

Monitor proteinuria weekly.

Measure serum levels of anti-dsDNA antibodies.

At the end of the study, weigh spleens and lymph nodes.

Perform histological analysis of the kidneys to assess nephritis severity, including T cell

infiltration, mesangial expansion, and glomerular sclerosis.[5]

In Vitro Assays
This assay determines the potency of a compound to activate G protein-coupled receptors.
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Materials: Cell membranes expressing the human S1P receptor subtypes, [35S]GTPγS,

GDP, and the test compound (Amiselimod-P).

Procedure:

Incubate the cell membranes with varying concentrations of Amiselimod-P and a fixed

concentration of GDP in an assay buffer.

Initiate the reaction by adding [35S]GTPγS.

After incubation, separate the bound from free [35S]GTPγS by filtration through a glass

fiber filter plate.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the EC50 value, which is the concentration of the compound that produces 50%

of the maximal response.

This assay measures the increase in intracellular calcium upon GPCR activation, typically for

Gq-coupled receptors. While S1P1 is primarily Gi-coupled, this assay can be used with cells

co-expressing promiscuous G-proteins or for other S1P receptor subtypes.[16]

Materials: Cells expressing the target S1P receptor, a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM), and the test compound (Amiselimod-P).

Procedure:

Plate the cells in a microplate and load them with the fluorescent calcium dye.

Add varying concentrations of Amiselimod-P to the wells.

Measure the fluorescence intensity over time using a fluorescence plate reader. An

increase in fluorescence indicates a rise in intracellular calcium.

Determine the EC50 value from the dose-response curve.

This assay directly measures the activation of G-protein-coupled inwardly rectifying potassium

(GIRK) channels.
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Cells: Acutely isolated human atrial myocytes.

Procedure:

Use the whole-cell patch-clamp technique to record ion channel currents.

Apply a voltage-clamp protocol to the myocyte.

Perfuse the cell with varying concentrations of Amiselimod-P.

Measure the resulting increase in the inwardly rectifying potassium current.

Calculate the EC50 value for GIRK channel activation from the concentration-response

data.

Clinical Trial Methodologies
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients with relapsing-remitting multiple sclerosis.

Intervention: Oral Amiselimod (0.1, 0.2, or 0.4 mg daily) or placebo for 24 weeks.

Primary Endpoint: Total number of gadolinium-enhancing T1-weighted lesions on brain MRI

from weeks 8 to 24.

MRI Protocol:

Brain MRI scans were performed at baseline and at regular intervals (e.g., every 4-8

weeks).

The imaging protocol included T1-weighted sequences before and after the administration

of a gadolinium-based contrast agent, as well as T2-weighted and FLAIR sequences.

The number and volume of new and enlarging T2 lesions and gadolinium-enhancing

lesions were quantified by trained analysts, often at a central reading facility to ensure

consistency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Endpoints: Annualized relapse rate, time to disability progression, and safety and

tolerability.

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[17]

Participants: Patients with active, mild to moderate ulcerative colitis.

Intervention: Oral Amiselimod or placebo for 12 weeks.

Primary Endpoint: Change from baseline in the modified Mayo score at week 12.

Key Assessments:

Modified Mayo Score: A composite score assessing stool frequency, rectal bleeding, and

findings on endoscopy.

Endoscopy: Performed at baseline and week 12 to assess mucosal inflammation.

Clinical Remission: Defined by specific criteria related to the components of the Mayo

score.

Safety Monitoring: Included regular monitoring of lymphocyte counts and cardiac function.

Experimental Workflows
The following diagrams illustrate the workflows for key experimental and clinical research

processes involving Amiselimod.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10160388/
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/product/b1664909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Colitis Model EAE Model Lupus Model

Induce Colitis
(CD4+CD45RBhigh T cell transfer)

Treat with Amiselimod
(e.g., 0.1, 0.3 mg/kg/day)

Assess Disease Activity
(Weight, Histology, Flow Cytometry)

Induce EAE
(MOG peptide immunization)

Treat with Amiselimod

Assess Clinical Score
& Histopathology

Use MRL/lpr Mice
(Spontaneous Lupus)

Treat with Amiselimod
(e.g., 0.1, 0.3, 1 mg/kg/day)

Assess Nephritis
(Proteinuria, Histology, Anti-dsDNA Ab)

Click to download full resolution via product page

Figure 2: Workflow for Preclinical Efficacy Studies of Amiselimod.
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Figure 3: Generalized Workflow for a Phase 2 Clinical Trial of Amiselimod.
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Amiselimod is a promising selective S1P1 receptor modulator with a well-defined mechanism

of action and a favorable safety profile. The data from preclinical and clinical studies

demonstrate its potential as a therapeutic agent for a range of autoimmune diseases. This

technical guide provides a comprehensive resource for researchers and drug development

professionals, summarizing the key quantitative data, detailing essential experimental

protocols, and visualizing the underlying biological pathways and research workflows. Further

research and ongoing clinical trials will continue to elucidate the full therapeutic potential of

Amiselimod in autoimmune and inflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.acetherapeutics.com/ibd/customized-t-cell-transfer-models-of-ibd.html
https://hookelabs.com/services/cro/ibd/colitis_scid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4541583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4541583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://www.researchgate.net/publication/338128403_Amiselimod_MT-1303_a_Novel_Sphingosine_1-Phosphate_Receptor-1_Modulator_Potently_Inhibits_the_Progression_of_Lupus_Nephritis_in_Two_Murine_SLE_Models
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10160388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10160388/
https://www.benchchem.com/product/b1664909#amiselimod-for-autoimmune-disease-research
https://www.benchchem.com/product/b1664909#amiselimod-for-autoimmune-disease-research
https://www.benchchem.com/product/b1664909#amiselimod-for-autoimmune-disease-research
https://www.benchchem.com/product/b1664909#amiselimod-for-autoimmune-disease-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664909?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

